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Compound of Interest

Compound Name: Tenosal

Cat. No.: B1216814

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenosal, chemically known as 2-(2-thiophenecarboxy)benzoic acid, is a non-steroidal anti-
inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is synthesized by the
esterification of salicylic acid with 2-thiophene-carboxylic acid.[1] This technical guide provides
a detailed overview of the synthesis, chemical characterization, and proposed mechanism of
action of Tenosal, intended to serve as a valuable resource for professionals in the fields of
chemical research and drug development.

Chemical Properties

Property Value Reference
CAS Number 95232-68-1 [2]
Molecular Formula C12Hs04S [2]
Molecular Weight 248.26 g/mol [2]

2-(thiophene-2-
IUPAC Name ) ) [2]
carbonyloxy)benzoic acid

Synonyms YS-134, Tenosalum [2]

Solubility Soluble in DMSO
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Synthesis of Tenosal

The synthesis of Tenosal involves a two-step process: the preparation of the acylating agent,
2-thiophenecarbonyl chloride, followed by the esterification of salicylic acid.

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

2-Thiophenecarbonyl chloride is a key intermediate in the synthesis of Tenosal. It can be
prepared from 2-thiophenecarboxylic acid by reacting it with a chlorinating agent such as
thionyl chloride or oxalyl chloride.

Experimental Protocol:

To a solution of 2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g.,
dichloromethane or toluene), add thionyl chloride (SOCI2) in excess.

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

The reaction mixture is refluxed until the evolution of hydrogen chloride (HCI) and sulfur
dioxide (SOz) gases ceases.

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude
2-thiophenecarbonyl chloride, which can be purified by distillation.[1][3]

Alternatively, direct chlorocarbonylation of thiophene in the presence of aluminum chloride and
phosgene can also produce 2-thiophenecarbonyl chloride.[4]

Step 2: Esterification of Salicylic Acid with 2-
Thiophenecarbonyl Chloride

The final step in the synthesis of Tenosal is the esterification of salicylic acid with the prepared
2-thiophenecarbonyl chloride. This is a classic Schotten-Baumann reaction.

Experimental Protocol:

o Dissolve salicylic acid in a suitable basic agueous solution, such as aqueous sodium
hydroxide, to form the sodium salicylate salt.
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e Cool the solution in an ice bath.

¢ Slowly add 2-thiophenecarbonyl chloride to the cooled solution with vigorous stirring.

o Continue stirring for a specified period to allow the reaction to go to completion.
 Acidify the reaction mixture with a dilute acid (e.g., HCI) to precipitate the crude Tenosal.

e The precipitate is then collected by filtration, washed with water, and can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

Thionyl Chloride (SOCIl2) ﬂ
2-Thiophenecarboxylic Acid —P 2-Thiophenecarbonyl Chloride

Step 2: Esterification

NaOH (aq) —» Tenosal

Salicylic Acid

Click to download full resolution via product page

Caption: Synthesis workflow for Tenosal.

Chemical Characterization

Detailed spectroscopic data is essential for the confirmation of the structure and purity of
synthesized Tenosal. While experimental data for Tenosal is not readily available in the public
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domain, the expected spectral characteristics can be inferred from the known data of its
precursors, 2-thiophenecarboxylic acid and salicylic acid, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum of Tenosal is expected to show signals corresponding to
the protons of the thiophene ring and the salicylic acid moiety.

Expected Chemical Shift

Proton Multiplicity
(ppm)

Thiophene H3, H4, H5 7.0-8.0 Multiplets

Salicylic Acid Aromatic H 7.0-8.2 Multiplets

Carboxylic Acid H > 10.0 Broad Singlet

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the
ester and carboxylic acid groups, as well as the aromatic carbons of both rings.

Carbon Expected Chemical Shift (ppm)
Thiophene Ring Carbons 125 - 140
Salicylic Acid Ring Carbons 115- 160
Ester Carbonyl Carbon 160 - 170
Carboxylic Acid Carbonyl Carbon 165 - 175

Infrared (IR) Spectroscopy

The IR spectrum of Tenosal will be characterized by the presence of absorption bands
corresponding to the carbonyl groups of the ester and carboxylic acid, as well as the aromatic
C-H and C=C stretching vibrations.
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Expected Wavenumber

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 2500 - 3300 Broad
C-H (Aromatic) 3000 - 3100 Medium
C=0 (Ester) 1710 - 1740 Strong
C=0 (Carboxylic Acid) 1680 - 1710 Strong
C=C (Aromatic) 1450 - 1600 Medium
C-O (Ester) 1100 - 1300 Strong

Mass Spectrometry (MS)

The mass spectrum of Tenosal is expected to show a molecular ion peak corresponding to its
molecular weight (248.26 g/mol ). The fragmentation pattern would likely involve the cleavage
of the ester bond, leading to fragments corresponding to the salicylic acid and 2-
thiophenecarbonyl moieties.

Fragment Expected m/z
[MI* 248

[M - COOH]* 203

[C7Hs0s3]* (Salicyloyl cation) 137

[CsH30S]* (2-Thiophenecarbonyl cation) 111

[CaHsS]* (Thienyl cation) 83

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of Tenosal is
believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the
biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation,
pain, and fever.[5] By inhibiting COX, Tenosal reduces the production of prostaglandins,
thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6] There are two main
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isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in
homeostatic functions, and COX-2, which is induced during inflammation.[7] The selectivity of
Tenosal for COX-1 versus COX-2 has not been extensively reported.
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Caption: Proposed mechanism of action of Tenosal.

Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical
characterization of Tenosal. While a detailed experimental protocol for its synthesis and
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comprehensive experimental spectroscopic data are not widely published, this document
outlines the logical synthetic route and the expected analytical characteristics based on
established chemical principles and data from related compounds. The proposed mechanism
of action, centered on the inhibition of prostaglandin synthesis via the cyclooxygenase pathway,
aligns with its classification as a non-steroidal anti-inflammatory drug. Further research is
warranted to fully elucidate the specific details of its synthesis, spectroscopic properties, and
pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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